1,3,3-Trimethylindolinonaphthospirooxazine

Catalog No.
S1895013
CAS No.
27333-47-7
M.F
C22H20N2O
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,3-Trimethylindolinonaphthospirooxazine

CAS Number

27333-47-7

Product Name

1,3,3-Trimethylindolinonaphthospirooxazine

IUPAC Name

1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3

InChI Key

CQTRKDFIQFOAQV-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C

1.3,3-Trimethylindolinonaphthospirooxazine (1,3,3-TMNO) is a photochromic compound. This means it can reversibly change color upon exposure to light []. Light-responsive materials like 1,3,3-TMNO are being investigated for various scientific applications.

Here are some areas of scientific research where 1,3,3-TMNO is being explored:

  • Optical Memory

    Researchers are exploring the use of photochromic materials for data storage devices. 1,3,3-TMNO's ability to change color upon light exposure could potentially be used to write and read data in optical memory devices.

  • Molecular Switches

    Photochromic compounds are being investigated for their potential use as molecular switches. In this context, the different colored states of the molecule could represent "on" and "off" states for a molecular machine.

  • Sensors

    Due to their light-responsive properties, photochromic materials are being explored for use in sensors. 1,3,3-TMNO could potentially be used in sensors to detect light or other environmental changes.

1,3,3-Trimethylindolinonaphthospirooxazine is a photochromic compound characterized by its ability to undergo reversible color changes when exposed to ultraviolet light. Its molecular formula is C22H20N2OC_{22}H_{20}N_{2}O with a molecular weight of approximately 328.42 g/mol. This compound features a complex structure that includes an indoline unit and a naphthospirooxazine moiety, contributing to its unique photochemical properties .

The compound exhibits a notable photo-fading reaction, transitioning from a colorless or light-colored form to a deep blue upon UV irradiation, and reverting to its original state in the absence of light. This behavior makes it particularly interesting for applications in smart materials and optical devices .

1,3,3-Trimethylindolinonaphthospirooxazine primarily undergoes photoisomerization when exposed to UV light. This reaction involves the breaking of bonds and rearrangement of the molecular structure, leading to the formation of a colored species. The reverse reaction occurs when the compound is shielded from UV light, allowing it to return to its initial state. The general reaction can be summarized as follows:

Colorless formUV LightColored formDarkColorless form\text{Colorless form}\xrightarrow{\text{UV Light}}\text{Colored form}\xrightarrow{\text{Dark}}\text{Colorless form}

This reversible transformation is critical for its use in applications such as optical switches and smart coatings .

The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine typically involves multi-step organic reactions:

  • Formation of Indoline: Starting from appropriate precursors, indoline can be synthesized through cyclization reactions.
  • Spirooxazine Formation: The key step involves the condensation of indoline with naphthaldehyde derivatives under acidic conditions to yield the spirooxazine structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the production of high-purity compounds suitable for various applications .

1,3,3-Trimethylindolinonaphthospirooxazine finds applications in several fields due to its unique photochemical properties:

  • Optical Switches: Utilized in devices that require rapid switching capabilities based on light exposure.
  • Smart Coatings: Employed in materials that change color or transparency under UV light.
  • Printing Inks: Incorporated into inks that can alter appearance based on lighting conditions.
  • Sensors: Used in developing sensors that respond to environmental changes through colorimetric changes .

Interaction studies involving 1,3,3-trimethylindolinonaphthospirooxazine often focus on its behavior in composite materials or with other chemical agents. For instance, research has shown that integrating this compound with metal-organic frameworks enhances its photoactive properties and stability under varying environmental conditions. Such studies are crucial for optimizing its performance in practical applications .

Several compounds share structural or functional similarities with 1,3,3-trimethylindolinonaphthospirooxazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
SpirobenzopyranSimilar spiro structure but different chromophoreExhibits different color change characteristics
1,3-Diphenyl-2-pyrazolineContains similar heterocyclic featuresKnown for distinct photostability
NaphthopyranRelated photochromic dyeShows different thermal stability and reactivity

While these compounds share certain characteristics with 1,3,3-trimethylindolinonaphthospirooxazine, its unique combination of indoline and naphthospirooxazine components contributes to distinct photochemical behavior and potential applications not fully explored in other similar compounds .

XLogP3

5.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

27333-47-7

Dates

Modify: 2023-08-16

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